molecular formula C17H13N3 B14290978 1-Phenyl-9H-beta-carbolin-8-amine CAS No. 127042-80-2

1-Phenyl-9H-beta-carbolin-8-amine

Cat. No.: B14290978
CAS No.: 127042-80-2
M. Wt: 259.30 g/mol
InChI Key: BMYUOTBGDLDCDG-UHFFFAOYSA-N
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Description

1-Phenyl-9H-beta-carbolin-8-amine is a heterocyclic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues. This compound features a tricyclic structure with a phenyl group attached to the nitrogen atom at the 1-position and an amine group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-9H-beta-carbolin-8-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole structure . Another method includes the thermolysis of 4-aryl-3-azidopyridines, which leads to the formation of beta-carboline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents plays a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-9H-beta-carbolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-beta-carbolines, while substitution reactions can produce various substituted beta-carboline derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-9H-beta-carbolin-8-amine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-9H-beta-carbolin-8-amine is unique due to its specific structural features and the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

127042-80-2

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-phenyl-9H-pyrido[3,4-b]indol-8-amine

InChI

InChI=1S/C17H13N3/c18-14-8-4-7-12-13-9-10-19-15(17(13)20-16(12)14)11-5-2-1-3-6-11/h1-10,20H,18H2

InChI Key

BMYUOTBGDLDCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC=C4N

Origin of Product

United States

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